2-bromo-4-methoxy-4-methylpentanoicacid

Descripción

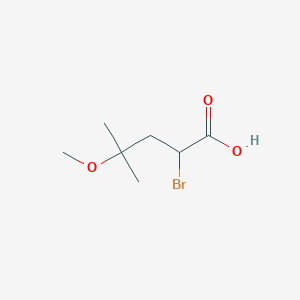

2-Bromo-4-methoxy-4-methylpentanoic acid is a brominated carboxylic acid derivative characterized by a five-carbon aliphatic chain (pentanoic acid backbone) with distinct substituents: a bromine atom at the C2 position and both methoxy (-OCH₃) and methyl (-CH₃) groups at the C4 position. This structural configuration imparts unique reactivity and physicochemical properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

2-bromo-4-methoxy-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMYCVMZEDSBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-4-methylpentanoic acid typically involves the bromination of 4-methoxy-4-methylpentanoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-4-methoxy-4-methylpentanoic acid can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of 4-methoxy-4-methylpentanoic acid derivatives.

Oxidation: Formation of 2-bromo-4-methoxy-4-methylpentanoic acid ketones or aldehydes.

Reduction: Formation of 2-bromo-4-methoxy-4-methylpentanol.

Aplicaciones Científicas De Investigación

2-bromo-4-methoxy-4-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-bromo-4-methoxy-4-methylpentanoic acid depends on the specific reactions it undergoes. For nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to a carbonyl group, altering the compound’s reactivity and properties. The reduction of the carboxylic acid group to an alcohol involves the transfer of hydride ions to the carbonyl carbon .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-4-methoxy-4-methylpentanoic acid with three structurally related brominated compounds, emphasizing molecular architecture, functional groups, and applications.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Backbone and Substituent Positioning The aliphatic pentanoic acid backbone of the target compound contrasts sharply with the aromatic benzoic acid/acetophenone derivatives. This difference affects solubility (aliphatic chains are more flexible and may exhibit higher hydrophobicity) and acidity. For example, aromatic carboxylic acids (e.g., 4-bromo-3-methylbenzoic acid) typically have lower pKa values (~2–4) compared to aliphatic carboxylic acids (~4–5) due to resonance stabilization of the conjugate base .

Functional Group Reactivity Bromine Position: In 2-bromo-4'-methoxyacetophenone, the bromine on the aromatic ring directs electrophilic substitution reactions, whereas the aliphatic bromine in the target compound favors SN2 reactions or elimination under basic conditions. Methoxy vs. Methoxycarbonyl: The methoxy group (-OCH₃) in the target compound is an electron-donating group, while the methoxycarbonyl (-COOCH₃) in 2-bromo-4-(methoxycarbonyl)benzoic acid is electron-withdrawing. This distinction influences hydrolysis rates; esters (methoxycarbonyl) hydrolyze faster than ethers (methoxy) under acidic/basic conditions .

Physicochemical Properties

Actividad Biológica

2-Bromo-4-methoxy-4-methylpentanoic acid is a synthetic organic compound with the molecular formula CHBrO. Its unique structure, featuring a bromine atom, methoxy group, and methyl group, positions it as a compound of interest in various biological and chemical applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 215.09 g/mol

- CAS Number : 2503208-59-9

- Structural Formula :

The biological activity of 2-bromo-4-methoxy-4-methylpentanoic acid can be attributed to several key mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.

- Oxidation and Reduction Reactions : The methoxy group can be oxidized to form carbonyl compounds, while the carboxylic acid group can be reduced to alcohols, altering the compound's reactivity and potential interactions with biological targets .

Antimicrobial Activity

Research indicates that 2-bromo-4-methoxy-4-methylpentanoic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it demonstrated an inhibitory concentration (IC50) against Escherichia coli and Staphylococcus aureus, suggesting potential use as an antibacterial agent.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as diabetes or obesity. Specifically, it was noted to affect the activity of enzymes related to lipid metabolism .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial efficacy of various brominated compounds, including 2-bromo-4-methoxy-4-methylpentanoic acid. The results indicated that at concentrations of 50 µM, the compound inhibited bacterial growth by over 70%, showcasing its potential as a natural preservative or therapeutic agent .

Study 2: Enzyme Activity Modulation

In another study focusing on metabolic diseases, 2-bromo-4-methoxy-4-methylpentanoic acid was tested for its ability to modulate enzyme activities involved in glucose metabolism. The findings revealed that the compound significantly reduced the activity of glucose-6-phosphate dehydrogenase (G6PD), which is crucial for cellular energy production and could have implications for diabetes management .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-Methylpentanoic Acid | Lacks methoxy group | Limited antimicrobial activity |

| 4-Methoxy-4-Methylpentanoic Acid | Lacks bromine atom | Moderate enzyme inhibition |

| 2-Bromo-4-Methoxybutanoic Acid | Shorter carbon chain | Reduced efficacy compared to target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.